2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine
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Overview
Description
2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine: is a compound that combines the properties of trifluoroacetic acid and N,N,4-trimethylpent-1-yn-3-amine
Mechanism of Action
Target of Action
Trifluoroacetic acid is known to be a strong acid due to the presence of three fluorine atoms, which gives it strong electrophilic properties .
Mode of Action
Without specific information on “2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine”, it’s challenging to detail its mode of action. Trifluoroacetic acid is often used as a reagent in organic synthesis, especially in fluorine chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Trifluoroacetic Acid
- Electrofluorination of Acetyl Chloride or Acetic Anhydride: This method involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
- :
Reaction: CH3COCl+4HF→CF3COF+3H2+HCl
CF3COF+H2O→CF3COOH+HF
Oxidation of 1,1,1-Trifluoro-2,3,3-trichloropropene: This older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.
-
N,N,4-trimethylpent-1-yn-3-amine
- The synthesis of N,N,4-trimethylpent-1-yn-3-amine typically involves the alkylation of an amine with an alkyne precursor under specific conditions, though detailed synthetic routes are less commonly documented.
Industrial Production Methods
Trifluoroacetic Acid: Industrially, trifluoroacetic acid is produced via the electrofluorination method due to its efficiency and scalability.
N,N,4-trimethylpent-1-yn-3-amine:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Trifluoroacetic acid can undergo oxidation reactions, though it is more commonly used as an oxidizing agent.
Reduction: N,N,4-trimethylpent-1-yn-3-amine can undergo reduction reactions to form various amine derivatives.
Substitution: Both components can participate in substitution reactions, with trifluoroacetic acid often acting as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine and acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: Trifluoroacetic acid is used as a catalyst in various organic reactions due to its strong acidity.
Solvent: It is also used as a solvent in chemical reactions.
Biology and Medicine
Peptide Synthesis: Trifluoroacetic acid is used in the cleavage of peptides from resin in solid-phase peptide synthesis.
Drug Development:
Industry
Chemical Manufacturing: Both components are used in the manufacturing of various chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: Similar to trifluoroacetic acid but less acidic.
Trichloroacetic Acid: Another strong acid, but with chlorine atoms instead of fluorine.
Other Amines: Various amines with different alkyl or alkyne groups.
Uniqueness
Trifluoroacetic Acid: Its strong acidity and electron-withdrawing trifluoromethyl group make it unique among carboxylic acids.
N,N,4-trimethylpent-1-yn-3-amine: The combination of an alkyne and amine group provides unique reactivity compared to other amines.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2HF3O2/c1-6-8(7(2)3)9(4)5;3-2(4,5)1(6)7/h1,7-8H,2-5H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSWDZCQCWUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)N(C)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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